

# A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals

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## Compound of Interest

**Compound Name:** Nilotinib Hydrochloride  
Monohydrate

**Cat. No.:** B1684430

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## Introduction

Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).<sup>[1][2]</sup> Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), **Nilotinib Hydrochloride Monohydrate**.<sup>[2][3]</sup> This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.<sup>[4][5]</sup>

## General Physicochemical Properties

**Nilotinib Hydrochloride Monohydrate** is a white to slightly yellowish or greenish-yellow powder.<sup>[3][6]</sup> It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.<sup>[3][4]</sup>

| Property          | Value   | Reference |
|-------------------|---|-----------|
| Chemical Name     | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate | [3]       |
| Molecular Formula | C <sub>28</sub> H <sub>22</sub> F <sub>3</sub> N <sub>7</sub> O · HCl · H <sub>2</sub> O  | [3]       |
| Molecular Weight  | 583.99 g/mol  | [4]       |
| CAS Registry No.  | 923288-90-8   | [3]       |
| Appearance        | White to slightly yellowish to slightly greenish yellow powder  | [3][6]    |
| BCS Class         | Class IV (Low Solubility, Low Permeability)   | [4][5]    |
| Optical Activity  | None (no asymmetric carbon)   | [4]       |

## Solubility Profile and Related Parameters

The solubility of **Nilotinib Hydrochloride Monohydrate** is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents

| Solvent                   | Solubility Description        | Reference |
|---------------------------|-------------------------------|-----------|
| Dimethyl Sulfoxide (DMSO) | Freely soluble / Very soluble | [3][4]    |
| Ethanol                   | Sparingly soluble             | [3][4]    |
| Methanol                  | Sparingly soluble             | [3][4]    |
| Water                     | Practically insoluble         | [3]       |
| Acetonitrile              | Very slightly soluble         | [3]       |
| n-Octanol                 | Very slightly soluble         | [3]       |
| Buffer (pH ≥ 4.5)         | Practically insoluble         | [4][7]    |

Table 2.2: Ionization and Partitioning Characteristics

| Parameter            | Value | Conditions                              | Reference |
|----------------------|-------|---|-----------|
| pKa <sub>1</sub>     | 2.1   | -                                       | [3][4]    |
| pKa <sub>2</sub>     | 5.4   | -                                       | [3][4]    |
| Log D                | -1.1  | n-Octanol / 0.1 N HCl<br>buffer at 37°C | [4]       |
| pH (0.02% solution)  | 4.3   | in Water/Ethanol<br>(50:50 v/v)         | [3][4]    |
| pH (0.1% suspension) | 5.3   | in Water                                | [3][4]    |

## Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]

### 3.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of **Nilotinib Hydrochloride Monohydrate**

| Technique | Event                | Onset Temperature (°C) | Peak Temperature (°C) | Observation  | Reference |
|-----------|----------------------|------------------------|-----------------------|--|-----------|
| DSC       | Dehydration          | ~97.8                  | ~133.4                | Endothermic peak corresponding to the loss of lattice water. | [9][10]   |
| TGA       | Water Loss           | -                      | ~140                  | Weight loss of ~3.2% w/w, equivalent to one mole of water.   | [5]       |
| DSC       | Melt / Decomposition | ~194.2                 | ~199.1                | Endothermic event following dehydration.                     | [9]       |

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]

### 3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for **Nilotinib Hydrochloride Monohydrate**

**2θ Angle (°)**

8.66

11.42

17.37

19.23

25.50

(Reference:[11])

### 3.3. Stability Profile

Stability studies indicate that **Nilotinib Hydrochloride Monohydrate** is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

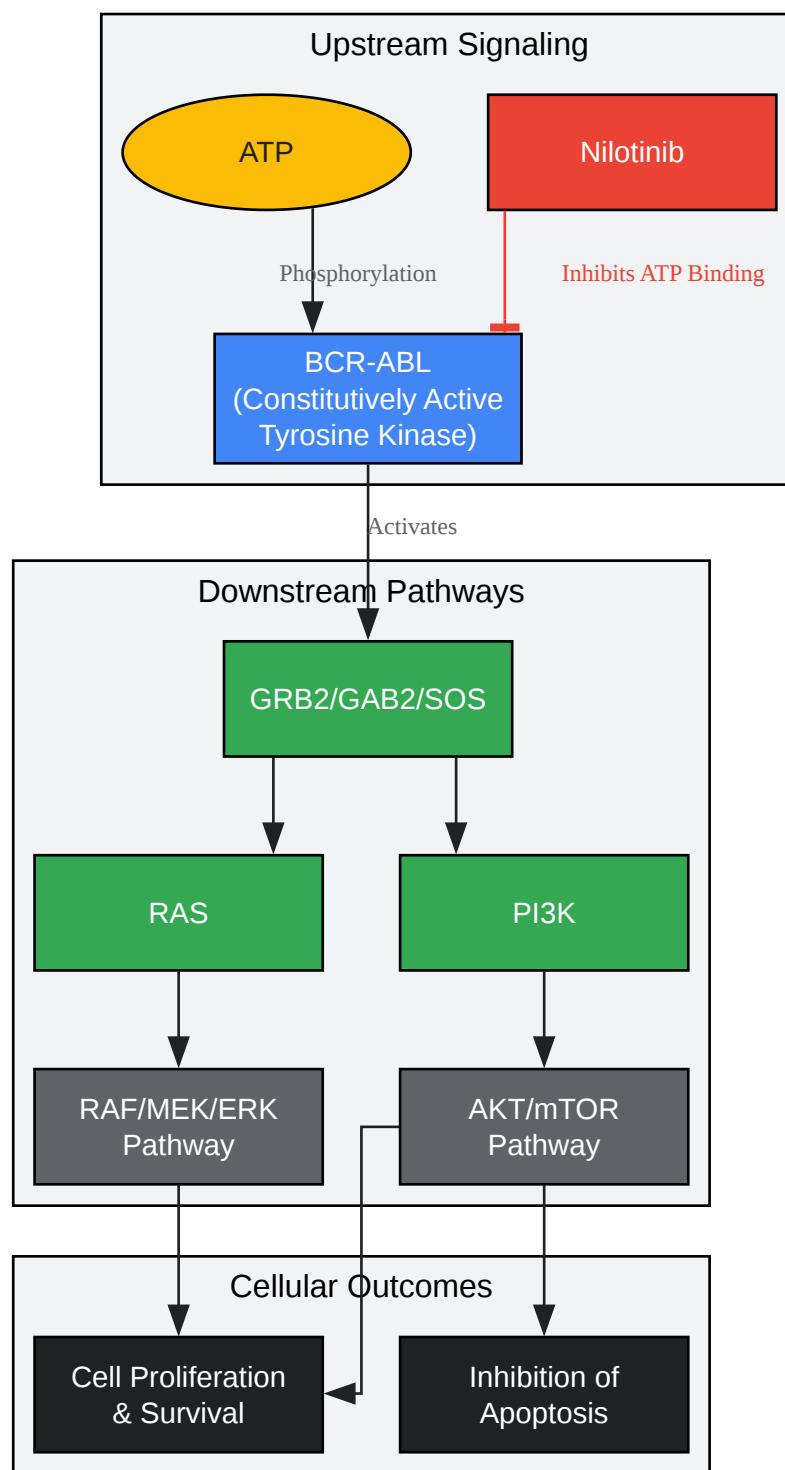
## Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.

- Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]
- UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance ( $\lambda_{\text{max}}$ ) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a  $\lambda_{\text{max}}$  of 303 nm.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

## Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]

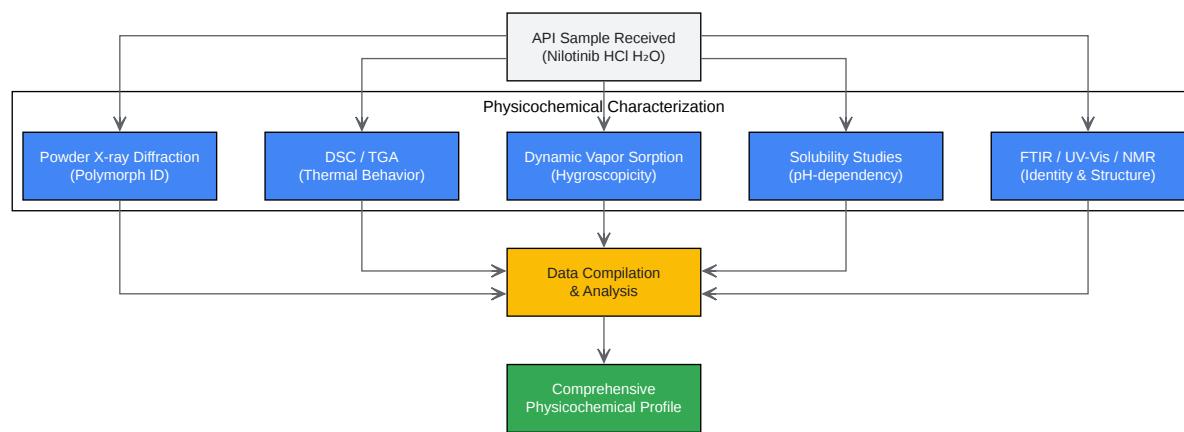


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Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

## Experimental Protocols

Standardized protocols are essential for the consistent and accurate characterization of **Nilotinib Hydrochloride Monohydrate**.



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Caption: Workflow for the physicochemical characterization of an API sample.

### 6.1. Powder X-ray Diffraction (PXRD)

- Instrument: PANalytical X'Pert Pro or equivalent.
- Radiation: CuK $\alpha$ 1 (1.5406 Å) radiation.
- Voltage/Current: 45 kV and 40 mA.
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
- Scan Range: Typically 2° to 40° in 2θ.

- Scan Speed: Variable, e.g., 2°/min.
- Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[\[5\]](#)

## 6.2. Differential Scanning Calorimetry (DSC)

- Instrument: Mettler Toledo DSC or TA Instruments Q2000.
- Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[\[5\]](#)[\[21\]](#)
- Heating Rate: A standard rate of 10 °C/min is used.[\[9\]](#)[\[21\]](#)
- Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[\[21\]](#)
- Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[\[21\]](#)
- Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[\[10\]](#)

## 6.3. Thermogravimetric Analysis (TGA)

- Instrument: TA Instruments Q600 or equivalent.
- Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.
- Heating Rate: A linear heating rate, often 10 °C/min, is applied.
- Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).
- Atmosphere: Performed under a controlled nitrogen atmosphere.
- Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[\[5\]](#)

#### 6.4. Dynamic Vapor Sorption (DVS)

- Instrument: TA Instruments Q5000SA or similar.
- Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]
- Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g.,  $dm/dt \leq 0.01\%$  per minute).
- Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate form.[5]

#### 6.5. Solubility Determination

- Method: An equilibrium solubility method is used. An excess amount of **Nilotinib Hydrochloride Monohydrate** is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.
- Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]
- Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]

## Conclusion

The physicochemical properties of **Nilotinib Hydrochloride Monohydrate** are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.

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